molecular formula C7H8N2O2 B049469 2-(Hydroxymethyl)nicotinamide CAS No. 115012-11-8

2-(Hydroxymethyl)nicotinamide

Cat. No. B049469
CAS RN: 115012-11-8
M. Wt: 152.15 g/mol
InChI Key: PCWLOJKBYVAMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)nicotinamide, also known as HMN, is a derivative of vitamin B3. It is a water-soluble compound that has been found to have various biological activities. HMN has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Scientific Research Applications

  • GPBAR1 Receptor Agonists : 2-Phenoxy-nicotinamides show potential as potent agonists at the GPBAR1 receptor. This property is targeted for treating obesity, type 2 diabetes, and metabolic syndrome, with the compounds exhibiting favorable physicochemical properties and metabolic stability (Martin et al., 2013).

  • Antibacterial Activity : Nicotinamide-loaded polymeric nanoemulsified particles demonstrate potential for sustained antibacterial activity. The involvement of 2-hydroxypropyl-β-cyclodextrin and Eudragit® S100 significantly impacts the entrapment capacity and efficiency of these particles (Zidan, Ahmed, & Aljaeid, 2016).

  • Cancer Chemotherapy : The complexation of nicotinamide enhances the solubility of poorly water-soluble anti-cancer agents, addressing a common formulation problem in cancer chemotherapy (Truelove et al., 1984).

  • Stem Cell Differentiation : Nicotinamide acts as a selective kinase inhibitor, promoting cell survival and differentiation in human pluripotent stem cells (Meng et al., 2018).

  • Skin Permeation Modulation : Nicotinamide can reduce the permeability coefficients of parabens through rabbit ear skin, which may enhance dissolution in aqueous media and reduce toxicological risk (Nicoli et al., 2008).

  • Herbicide Development : Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibit excellent herbicidal activity against certain weeds, suggesting potential for new herbicide development against monocotyledonous weeds (Yu et al., 2021).

  • Sir2 Enzyme Regulation : Nicotinamide regulates Sir2 enzymes by alternating between deacetylation and base exchange. This suggests a strategy to increase enzyme catalytic activity by inhibiting chemical exchange but not deacetylation (Sauve & Schramm, 2003).

  • Diabetic Peripheral Neuropathy Therapy : Nicotinamide shows potential as a nontoxic therapy for treating diabetic peripheral neuropathy by improving nerve health and reducing pain in diabetic rats (Stevens et al., 2007).

Safety and Hazards

N-(Hydroxymethyl)nicotinamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

Future Directions

Advancing age and many disease states are associated with declines in nicotinamide adenine dinucleotide (NAD+) levels . Boosting NAD+ abundance with precursor compounds, such as nicotinamide riboside or nicotinamide mononucleotide, has profound effects on physiological function . Therefore, future research may focus on the potential efficacy of NAD±boosting compounds for improving physiological function and extending human health span .

Mechanism of Action

Target of Action

2-(Hydroxymethyl)nicotinamide, also known as Hydroxymethylnicotinamide, is primarily classified as a nicotinic acid derivative . It acts as a precursor to nicotinamide adenine dinucleotide (NAD+) , a crucial coenzyme in cellular metabolism . NAD+ is involved in redox reactions, carrying electrons from one reaction to another . Therefore, the primary target of this compound is the metabolic processes that involve NAD+ .

Mode of Action

The compound interacts with its targets by boosting NAD+ levels, thereby enhancing cellular energy production and metabolic efficiency . It also exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it is involved in the NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+ . This process is crucial for maintaining the cellular NAD+ pool. By boosting NAD+ levels, this compound enhances cellular energy production and metabolic efficiency .

Pharmacokinetics

The onset of action for oral administration varies depending on the specific condition but generally ranges from a few days to a couple of weeks .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It helps in enhancing cellular energy production and metabolic efficiency . It also exhibits potent anti-inflammatory properties, reducing inflammation, particularly beneficial in conditions such as acne . Recent studies have suggested that this compound may also interfere with the signaling pathways involved in cancer cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (oral or topical) and the presence of other compounds can affect its bioavailability and efficacy . .

Biochemical Analysis

Biochemical Properties

2-(Hydroxymethyl)nicotinamide, like its parent compound nicotinamide, plays a crucial role in biochemical reactions. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), an essential enzyme for various critical cell functions, including metabolism, DNA repair, cell growth, and survival .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have antibacterial properties . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in the metabolic pathways of nicotinate and nicotinamide, including any enzymes or cofactors that it interacts with . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-(hydroxymethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWLOJKBYVAMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115012-11-8
Record name 2-(hydroxymethyl)pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)nicotinamide
Reactant of Route 3
2-(Hydroxymethyl)nicotinamide
Reactant of Route 4
2-(Hydroxymethyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
2-(Hydroxymethyl)nicotinamide
Reactant of Route 6
2-(Hydroxymethyl)nicotinamide

Q & A

Q1: The research mentions the chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione leading to different major products depending on the temperature. Can you elaborate on the significance of obtaining 2-(hydroxymethyl)nicotinamide as a major product at room temperature?

A1: The research highlights the impact of temperature on the selectivity of the reduction reaction. Obtaining this compound as a major product at room temperature is significant for several reasons []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.